molecular formula C5H8N4O3 B2738626 4-amino-N-(2-hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide CAS No. 292869-91-1

4-amino-N-(2-hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B2738626
CAS No.: 292869-91-1
M. Wt: 172.144
InChI Key: ITWBAWFIDQURGF-UHFFFAOYSA-N
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Description

Chemical Name: 4-amino-N-(2-hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide CAS Number: 292869-91-1 Molecular Formula: C₅H₈N₄O₃ Molecular Weight: 172.14 g/mol Structural Features:

  • Core: 1,2,5-oxadiazole (furazan) ring substituted with an amino group at position 3.
  • Carboxamide group at position 3, linked to a 2-hydroxyethyl substituent via the nitrogen atom.
    Key Properties:
  • The hydroxyethyl group enhances hydrophilicity compared to alkyl or aromatic substituents.

Properties

IUPAC Name

4-amino-N-(2-hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3/c6-4-3(8-12-9-4)5(11)7-1-2-10/h10H,1-2H2,(H2,6,9)(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWBAWFIDQURGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)C1=NON=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different ring-opened products.

    Substitution: The hydroxyethyl group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial properties. For instance, a study demonstrated that certain oxadiazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions enhance their antibacterial efficacy .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5 μg/mL
Compound BEscherichia coli8 μg/mL

Antifungal Activity

In addition to antibacterial properties, oxadiazole derivatives have also been evaluated for antifungal activity. Compounds synthesized from oxadiazoles demonstrated promising results against fungi such as Aspergillus niger and Candida albicans. The antifungal activity was quantified using MIC values, indicating the potential for these compounds in treating fungal infections .

Enzyme Inhibition

4-amino-N-(2-hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide and its derivatives have been studied for their ability to inhibit various enzymes:

  • Monoamine Oxidase (MAO) : Certain oxadiazole derivatives exhibited potent MAO-B inhibitory activity, which is relevant for the treatment of neurodegenerative diseases like Parkinson's disease .
CompoundMAO-B Inhibition (%)IC50 (µM)
Compound C95%0.045
Compound D62%0.066

Neuroprotective Effects

A study highlighted the neuroprotective potential of oxadiazole derivatives in models of Alzheimer's disease. Compounds demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients .

Case Study 1: Synthesis and Evaluation of Novel Oxadiazoles

In a recent study, researchers synthesized a series of novel oxadiazole derivatives and evaluated their biological activities. The compounds were assessed for antibacterial and antifungal properties, with several candidates showing significant activity against resistant strains of bacteria and fungi.

Case Study 2: Structure-Activity Relationship Analysis

Another investigation focused on understanding the structure-activity relationships of various oxadiazole derivatives. By modifying functional groups on the oxadiazole ring, researchers were able to enhance the potency of these compounds against specific pathogens.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 4-amino-N-(2-hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide (hereafter referred to as Compound A), differing primarily in substituents on the carboxamide nitrogen or oxadiazole ring.

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Solubility & Bioactivity Notes
Compound A : this compound 292869-91-1 C₅H₈N₄O₃ 172.14 2-hydroxyethyl High water solubility due to polar -OH group .
Compound B : 4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide 632291-83-9 C₅H₈N₄O₂ 156.14 Ethyl Lower hydrophilicity; potential for membrane permeability .
Compound C : 4-amino-N-{2-[(3-phenyl-2-propynyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide Not provided C₁₄H₁₅N₅O₂ 285.31 Propargylamine-linked phenyl group Increased lipophilicity; may enhance CNS penetration .
Compound D : 4-amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide HCl 1052538-52-9 C₁₄H₂₀ClN₅O₃ 341.79 4-ethoxyphenylmethylamino group (as hydrochloride) High solubility (salt form); potential kinase inhibition .
Compound E : 4-Amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide Not provided C₁₂H₁₆N₆O₂ 276.29 Dimethylamino-substituted phenyl Basic amine enhances solubility at physiological pH .

Key Findings

Hydrophilicity vs. Lipophilicity: Compound A’s hydroxyethyl group confers higher water solubility compared to Compound B (ethyl) and Compound C (phenyl-propargyl). This makes A more suitable for aqueous formulations but less likely to cross lipid membranes .

Biological Activity: Compound D’s hydrochloride salt and ethoxyphenyl group suggest applications in enzyme inhibition (e.g., kinase targets) due to structural mimicry of ATP-binding motifs . Compound E’s dimethylamino group may enable interactions with charged residues in biological targets, such as G-protein-coupled receptors .

Synthetic Accessibility: Compound A’s hydroxyethyl group is synthetically accessible via ethanolamine coupling, whereas Compound C and D require multi-step synthesis for complex substituents .

Thermodynamic Stability :

  • The oxadiazole ring in all compounds contributes to metabolic stability, but Compound C ’s propargyl group may introduce reactivity risks (e.g., alkyne-mediated toxicity) .

Research Implications

  • Drug Design : The hydroxyethyl group in Compound A balances solubility and stability, making it a candidate for hydrophilic drug scaffolds.
  • Structure-Activity Relationships (SAR) : Substituents on the carboxamide nitrogen critically modulate target affinity and pharmacokinetics. For example, Compound D ’s ethoxyphenyl group may enhance binding to hydrophobic enzyme pockets .
  • Toxicity Profiles : Compounds with reactive substituents (e.g., propargyl in Compound C ) require careful toxicity screening .

Biological Activity

4-amino-N-(2-hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide is a compound of interest due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a 1,2,5-oxadiazole ring substituted with an amino group and a hydroxyethyl side chain. This structure contributes to its biological activity by enhancing solubility and interaction with biological targets.

1. Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds typically range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Compound AE. faecalis4029
Compound BP. aeruginosa5024
Compound CK. pneumoniae4530

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, in vitro studies have shown that compounds related to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The IC50 values for these compounds often fall within the range of 200–300 µM, indicating moderate potency against cancer cells .

Case Study: A study demonstrated that treatment with a related oxadiazole derivative resulted in significant cell cycle arrest in the S phase and increased lactate dehydrogenase (LDH) levels in MCF-7 cells compared to untreated controls .

3. Anti-inflammatory Activity

Oxadiazole derivatives have also been evaluated for their anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL. Some derivatives exhibited greater inhibitory effects than dexamethasone, a standard anti-inflammatory drug .

The biological activities of oxadiazoles are often attributed to their ability to interact with specific enzymes or receptors within the body:

  • Antibacterial: Inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Anticancer: Induction of apoptosis through modulation of cell cycle regulators.
  • Anti-inflammatory: Inhibition of cytokine production and signaling pathways involved in inflammation.

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-(2-hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide, and how can reaction completion be monitored?

Methodological Answer: The synthesis typically involves coupling 4-amino-1,2,5-oxadiazole-3-carboxylic acid derivatives with 2-hydroxyethylamine under nucleophilic acyl substitution conditions. For example, analogous protocols use ethanol as a solvent with NaHCO₃ to maintain basicity, heated at 60°C for 30 minutes . Reaction completion can be monitored via thin-layer chromatography (TLC) using ethyl acetate as the mobile phase, followed by extraction and purification .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxadiazole core and substituent positions, particularly the hydroxyethyl group. Infrared (IR) spectroscopy verifies carboxamide (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) provides molecular weight validation. Purity can be assessed via HPLC with UV detection .

Q. What solvent systems and reaction conditions favor high yields in carboxamide coupling reactions?

Methodological Answer: Polar aprotic solvents like DMF or ethanol are preferred for carboxamide synthesis due to their ability to stabilize intermediates. Reaction temperatures between 50–70°C and basic conditions (e.g., NaHCO₃) enhance nucleophilic attack efficiency. For example, 60°C in ethanol with NaHCO₃ achieved >85% yield in analogous oxadiazole syntheses .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction parameters for scalability and reproducibility?

Methodological Answer: DoE methods, such as factorial designs, can systematically evaluate variables like temperature, solvent ratio, and catalyst concentration. For instance, a central composite design (CCD) minimizes experiments while identifying interactions between parameters. This approach reduced optimization time by 40% in similar heterocyclic syntheses . Software tools like JMP or Minitab enable predictive modeling of yield-purity trade-offs .

Q. What computational strategies predict reaction pathways and regioselectivity in oxadiazole functionalization?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to predict regioselectivity during substitutions or cyclizations. Molecular dynamics simulations assess solvent effects on reaction kinetics. ICReDD’s integrated computational-experimental workflows have reduced trial-and-error iterations by 60% in analogous projects .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). Meta-analysis using standardized protocols (e.g., OECD guidelines) and dose-response curve normalization improves comparability. Replicating studies under controlled conditions (e.g., fixed pH, temperature) and applying multivariate statistical analysis (e.g., PCA) can isolate confounding variables .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer: Stability studies in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) over 24–72 hours, monitored via HPLC, identify degradation products. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life. Mass spectrometry and NMR elucidate degradation pathways, such as hydrolysis of the oxadiazole ring .

Q. How can molecular docking and proteomics identify biological targets for this compound?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) screens against target libraries (e.g., kinases, GPCRs) to prioritize candidates. Surface plasmon resonance (SPR) validates binding affinities. Proteomic profiling (e.g., SILAC labeling) identifies differentially expressed proteins in treated vs. untreated cells, narrowing potential mechanisms .

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